SSTR3 Antagonist 3A

Description

Properties

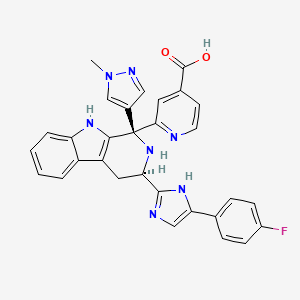

Molecular Formula |

C30H24FN7O2 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C30H24FN7O2/c1-38-16-19(14-34-38)30(26-12-18(29(39)40)10-11-32-26)27-22(21-4-2-3-5-23(21)35-27)13-24(37-30)28-33-15-25(36-28)17-6-8-20(31)9-7-17/h2-12,14-16,24,35,37H,13H2,1H3,(H,33,36)(H,39,40)/t24-,30+/m1/s1 |

InChI Key |

UHWQSESKOKODEV-HLADLETHSA-N |

Isomeric SMILES |

CN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O |

Canonical SMILES |

CN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=NC=CC(=C7)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: MK-4256 and Tetrahydro-β-Carboline Derivatives

MK-4256 :

- SSTR3 Activity : Potent SSTR3 antagonist (IC₅₀ = 119 nM in functional assays) with dose-dependent glucose reduction (63–109% in oGTT) .

- hERG Activity : High hERG inhibition (MK-499 binding IC₅₀ = 0.26 μM), leading to QTc prolongation in conscious dog models .

- PK Profile : Stable across solvents but discontinued due to cardiovascular risks .

Compound 3 (Imidazole Derivative) :

- Carboxylic Acid Series (3A): SSTR3 Activity: High selectivity for human and murine SSTR3 with retained efficacy in oGTT . hERG Activity: Minimal inhibition (MK-499 binding IC₅₀ > 12 μM), eliminating QTc effects in CV dog models . PK Profile: Improved clearance and exposure in rodents/non-human primates .

Other SSTR3 Antagonists

- BIM23056: SSTR3 Activity: Reduces OCT uptake in cancer cell lines, suggesting receptor interaction .

L-796,778 (SSTR3 Agonist) :

Key Findings and Implications

- 3A vs. MK-4256 : While both compounds show comparable SSTR3 antagonism and glucose-lowering efficacy, 3A’s reduced hERG activity makes it safer for clinical development .

- Structural Optimization : Introducing carboxylic acid moieties in 3A mitigates hERG binding without compromising SSTR3 efficacy, a critical advancement over tetrahydro-β-carboline scaffolds .

- Therapeutic Potential: 3A’s selectivity and safety profile highlight its superiority over earlier analogs, supporting further investigation in T2DM and other SSTR3-mediated disorders.

Q & A

Q. What is the proposed mechanism of action of SSTR3 Antagonist 3A in enhancing glucose-dependent insulin secretion (GDIS)?

this compound inhibits somatostatin receptor 3 (SSTR3), a G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Antagonism of SSTR3 elevates intracellular cAMP levels, which potentiates glucose-dependent insulin secretion (GDIS) without inducing hypoglycemia. This mechanism was validated in murine models, where SSTR3 knockout mice showed no glucose-lowering effects upon antagonist administration, confirming target specificity. In vivo efficacy was demonstrated via intraperitoneal/oral glucose tolerance tests (ipGTT/OGTT), with compounds like MK-4256 (a related SSTR3 antagonist) reducing glucose excursions by up to 75% at low doses .

Q. How can researchers design experiments to evaluate this compound’s selectivity across SSTR subtypes?

To assess selectivity:

- Binding assays : Use radioligand displacement assays (e.g., ¹²⁵I-SRIF competition) for SSTR1-5.

- Functional assays : Measure cAMP accumulation in cells expressing individual SSTR subtypes to confirm antagonism is specific to SSTR3.

- In vivo models : Test glucose-lowering effects in SSTR3 knockout mice to rule out off-target effects.

For example, MK-4256 showed >500-fold selectivity for SSTR3 over SSTR1-5, with IC₅₀ values >5 µM for other subtypes .

Q. What structural features of β-carboline-based SSTR3 antagonists contribute to their pharmacological activity?

Key structural determinants include:

- Imidazolyl-β-tetrahydrocarboline core : Critical for SSTR3 binding and antagonism.

- Substituents on the benzimidazole ring : Fluorine or heterocyclic groups (e.g., 4-fluorophenyl) enhance potency.

- Stereochemistry : R,R configuration at C-1 and C-3 positions (confirmed via X-ray crystallography) optimizes receptor interaction and efficacy. Modifications here can reduce hERG channel binding, mitigating cardiovascular risks .

Advanced Research Questions

Q. How can contradictory data between in vitro hERG inhibition and in vivo cardiovascular effects be resolved for SSTR3 antagonists?

- Step 1 : Conduct hERG patch-clamp assays to quantify IC₅₀ values. Compound 3A, for example, showed minimal hERG inhibition (IC₅₀ >30 µM).

- Step 2 : Use anesthetized CV dog models to assess QTc prolongation at supratherapeutic doses.

- Step 3 : Introduce carboxylic acid moieties to reduce lipophilicity, as seen in 3A’s design, which lowered hERG affinity while retaining SSTR3 potency. This approach confirmed that QTc effects were hERG-mediated, not mechanism-based .

Q. What pharmacokinetic (PK) parameters are critical for optimizing SSTR3 antagonists for oral administration?

Prioritize:

- Oral bioavailability : Compounds like MK-4256 achieved >50% bioavailability in preclinical species.

- Half-life (t₁/₂) : Extended t₁/₂ (e.g., 4–6 hours in dogs) ensures sustained exposure.

- Clearance rates : Low hepatic clearance (<20% liver blood flow) improves systemic exposure.

- Plasma protein binding : Moderate binding (<95%) balances free drug availability and tissue penetration .

Q. How can researchers validate target engagement of this compound in pancreatic β-cells?

- Method 1 : Use SSTR3-selective antibodies (e.g., ab28680) for immunohistochemistry to localize receptor expression in β-cells.

- Method 2 : Measure cAMP levels in isolated islets post-treatment; antagonists should elevate cAMP only under high glucose conditions.

- Method 3 : Test glucose-lowering effects in SSTR3 knockout mice , where the antagonist should lack efficacy .

Q. What strategies mitigate off-target effects in structurally related SSTR3 antagonists?

- Substitution patterns : Replace lipophilic groups (e.g., 1,2,4-oxadiazole) with polar moieties to reduce hERG affinity.

- Stereochemical optimization : Enantiomerically pure compounds (e.g., 3A) minimize non-specific binding.

- In silico modeling : Predict hERG and CYP interactions early in lead optimization. For instance, MK-4256’s planar β-carboline/benzimidazole conformation reduced off-target risks .

Q. How can synergistic effects between SSTR3 antagonists and DPP-4 inhibitors be evaluated?

- Co-administration studies : In diabetic mouse models, combine subtherapeutic doses of both agents.

- Endpoints : Measure additive reductions in glucose AUC during OGTT and insulin/C-peptide levels.

- Mechanistic analysis : Assess cAMP and GLP-1 pathways to confirm complementary mechanisms. MK-4256 showed synergistic glucose-lowering with DPP-4 inhibitors, suggesting dual therapy potential .

Data Analysis & Interpretation

Q. How should researchers interpret discrepancies between SSTR3 antagonist efficacy in vitro vs. in vivo?

- Factor 1 : Check compound solubility/bioavailability . Poor PK (e.g., high clearance) may undercut in vivo efficacy despite strong in vitro activity.

- Factor 2 : Evaluate tissue penetration using radiolabeled compounds or microdialysis.

- Factor 3 : Use β-cell-specific SSTR3 knockdown models to isolate pancreatic vs. extra-pancreatic effects .

Q. What statistical methods are recommended for analyzing dose-dependent effects in glucose tolerance tests?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.